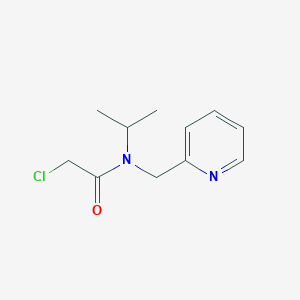

2-Chloro-N-isopropyl-N-pyridin-2-ylmethyl-acetamide

CAS No.:

Cat. No.: VC13412711

Molecular Formula: C11H15ClN2O

Molecular Weight: 226.70 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H15ClN2O |

|---|---|

| Molecular Weight | 226.70 g/mol |

| IUPAC Name | 2-chloro-N-propan-2-yl-N-(pyridin-2-ylmethyl)acetamide |

| Standard InChI | InChI=1S/C11H15ClN2O/c1-9(2)14(11(15)7-12)8-10-5-3-4-6-13-10/h3-6,9H,7-8H2,1-2H3 |

| Standard InChI Key | IEYPXVOLFXIFAL-UHFFFAOYSA-N |

| SMILES | CC(C)N(CC1=CC=CC=N1)C(=O)CCl |

| Canonical SMILES | CC(C)N(CC1=CC=CC=N1)C(=O)CCl |

Introduction

Physicochemical Properties

Structural and Molecular Characteristics

The compound’s IUPAC name, 2-chloro-N-(1-methylethyl)-N-(2-pyridinylmethyl)acetamide, reflects its branched structure . Key functional groups include:

-

A pyridine ring at position 2, contributing aromaticity and potential hydrogen-bonding capabilities.

-

An isopropyl group (), introducing steric bulk.

-

A chloroacetamide moiety (), a reactive site for nucleophilic substitution.

The molecular structure is further detailed in Table 1.

Table 1: Physicochemical Properties of 2-Chloro-N-isopropyl-N-pyridin-2-ylmethyl-acetamide

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 226.703 g/mol |

| Density | |

| Boiling Point | 345.1 \pm 32.0 \, ^\circ\text{C} |

| Flash Point | 162.5 \pm 25.1 \, ^\circ\text{C} |

| LogP | 0.69 |

| Vapor Pressure (25°C) | |

| Refractive Index | 1.529 |

| Exact Mass | 226.087296 g/mol |

Stability and Reactivity

The compound’s stability is influenced by its functional groups:

-

The chlorine atom on the acetamide group is susceptible to nucleophilic displacement, making it reactive toward amines, thiols, or alcohols .

-

The pyridine ring may participate in acid-base reactions due to its lone pair of electrons, potentially forming salts or coordinating with metal ions.

-

The isopropyl group enhances solubility in nonpolar solvents, as indicated by the LogP value of 0.69 .

Synthetic Considerations

Purification and Characterization

Post-synthesis purification likely involves:

-

Recrystallization from ethanol or ethyl acetate.

-

Column Chromatography using silica gel and a polar solvent system.

Characterization methods would include:

-

H NMR: Peaks for pyridine protons (), methyl groups (), and chloroacetamide protons ().

-

Mass Spectrometry: Molecular ion peak at .

Future Research Directions

-

Synthetic Optimization: Develop scalable methods with greener solvents (e.g., water or ionic liquids).

-

Biological Screening: Evaluate antimicrobial, anticancer, and enzyme-inhibitory activities.

-

Computational Studies: Model binding affinities to biological targets using molecular docking.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume